

The Versatile Scaffold: 3-Amino-2-methoxy-6-picoline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-2-methoxy-6-picoline

Cat. No.: B065721

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of contemporary drug discovery, the strategic selection of core molecular scaffolds is paramount to the successful development of novel therapeutics. The **3-Amino-2-methoxy-6-picoline** moiety has emerged as a privileged substructure in medicinal chemistry, offering a unique combination of electronic properties and **ثلاثية الأبعاد** geometry that makes it an attractive starting point for the synthesis of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the potential applications of **3-Amino-2-methoxy-6-picoline**, detailing its role in the development of kinase inhibitors and other targeted therapies. We will explore its synthesis, functionalization, and the pharmacological profiles of its derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.

Physicochemical Properties

3-Amino-2-methoxy-6-picoline, also known as 2-methoxy-6-methylpyridin-3-amine, is a substituted pyridine with the molecular formula $C_7H_{10}N_2O$ and a molecular weight of 138.17 g/mol. [1] Its structure features an electron-donating methoxy group ortho to the pyridine nitrogen and an amino group at the 3-position, which is a key handle for synthetic elaboration. The methyl group at the 6-position provides an additional point for potential metabolic blocking or for influencing the overall conformation of derivative molecules.

Property	Value	Source
Molecular Formula	C ₇ H ₁₀ N ₂ O	PubChem[1]
Molecular Weight	138.17 g/mol	PubChem[1]
XLogP3	0.9	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
CAS Number	186413-79-6	ChemicalBook[2]

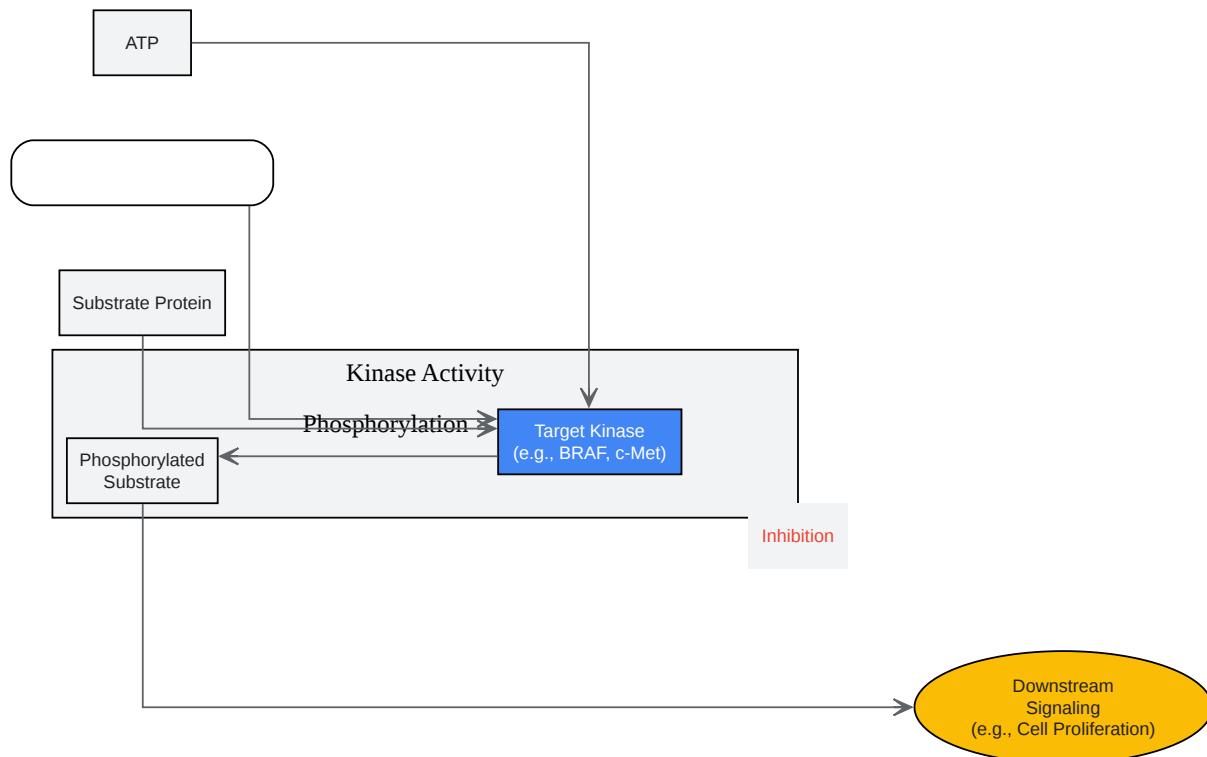
Synthesis of the 3-Amino-2-methoxy-6-picoline Scaffold

The synthesis of **3-Amino-2-methoxy-6-picoline** and its analogs can be achieved through various synthetic routes. A common strategy involves the functionalization of a pre-existing pyridine ring. For instance, a related compound, 2,3-diamino-6-methoxypyridine, can be synthesized from 2,6-dichloropyridine. This process involves nitration, followed by ammonolysis to yield 2-amino-6-chloro-3-nitropyridine. Subsequent methoxylation with sodium methoxide and reduction of the nitro group provides the diamino-methoxypyridine.[3] While not a direct synthesis of the title compound, this illustrates a general approach to constructing such substituted pyridines.

A general workflow for the synthesis of substituted aminopyridines is depicted below:

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for substituted aminopyridines.


Applications in Medicinal Chemistry

The 3-aminopyridine scaffold is a versatile building block in medicinal chemistry, with derivatives showing a wide range of biological activities, including potential uses in treating neurological disorders and cancer.^[4] The specific substitution pattern of **3-Amino-2-methoxy-6-picoline** makes it particularly interesting for targeting specific protein families.

Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. The 3-aminopyridine moiety can act as a hinge-binding motif, a key interaction for many kinase inhibitors. While direct data for **3-Amino-2-methoxy-6-picoline** is limited, studies on closely related 3-aminopyridine scaffolds provide valuable insights. For example, aminopyridines substituted with benzoxazole have been explored as c-Met kinase inhibitors.^[5] The general structure of such inhibitors often involves the aminopyridine core making hydrogen bonds with the kinase hinge region, while substituents explore other pockets of the ATP-binding site.

A study on a 3-methoxy-2-aminopyridine derivative as a potent inhibitor of the oncogenic kinase BRAF highlights the potential of this scaffold.^[6] However, this study also identified potential liabilities, including mutagenicity and time-dependent drug-drug interactions, which were attributed to the metabolic oxidation of the electron-rich aminopyridine ring.^[6] This underscores the importance of careful structural modification to mitigate such risks. Strategies to address these issues include reducing the electron density of the ring or blocking potential sites of metabolic activation.^[6]

[Click to download full resolution via product page](#)

Caption: Mechanism of action for a kinase inhibitor.

Other Potential Applications

The versatility of the 3-aminopyridine scaffold suggests that derivatives of **3-Amino-2-methoxy-6-picoline** could also be explored as modulators of other target classes, such as G-protein coupled receptors (GPCRs) and ion channels. For instance, 2,3,6-trisubstituted pyridine-containing molecules have been identified as M4 positive allosteric modulators (PAMs), showing potential for the treatment of psychosis.^[7] The amino group of **3-Amino-2-methoxy-6-picoline** provides a convenient point for diversification to explore such applications.

Key Experimental Protocols

The functionalization of the **3-Amino-2-methoxy-6-picoline** core often relies on modern cross-coupling reactions to introduce diversity and build more complex molecules. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly powerful tools for this purpose.

General Protocol for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. For a halogenated derivative of **3-Amino-2-methoxy-6-picoline**, this reaction can be used to introduce a variety of aryl or heteroaryl substituents.

Materials:

- Halogenated **3-Amino-2-methoxy-6-picoline** derivative (1.0 equiv)
- Arylboronic acid or ester (1.1-1.5 equiv)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Base (e.g., K_2CO_3 or K_3PO_4 , 2-3 equiv)
- Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

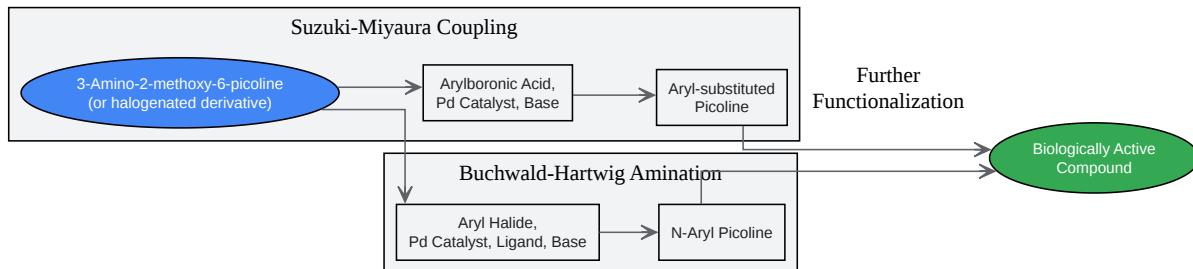
Procedure:

- To a dry Schlenk flask, add the halogenated picoline, arylboronic acid, and base.
- Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
- Add the palladium catalyst under a positive flow of inert gas.
- Add the degassed solvent via syringe.
- Heat the reaction mixture to 80–110 °C with vigorous stirring.
- Monitor the reaction progress by TLC or LC-MS.

- Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
- Dry the organic layer, concentrate, and purify the product by column chromatography.[\[8\]](#)[\[9\]](#)

General Protocol for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, which can be used to further functionalize the amino group of **3-Amino-2-methoxy-6-picoline** or to couple it with an aryl halide.


Materials:

- **3-Amino-2-methoxy-6-picoline** (1.0 equiv)
- Aryl halide (1.0-1.2 equiv)
- Palladium pre-catalyst (e.g., a Buchwald G3 pre-catalyst, 1-3 mol%)
- Ligand (e.g., a biaryl phosphine ligand like SPhos or XPhos, 1.5-4.5 mol%)
- Base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 equiv)
- Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

- In a glovebox or under an inert atmosphere, add the aryl halide, palladium pre-catalyst, ligand, and base to a dry reaction vessel.
- Add the solvent, followed by the **3-Amino-2-methoxy-6-picoline**.
- Seal the vessel and heat to the desired temperature (typically 80-120 °C).
- Stir the reaction mixture until the starting materials are consumed (monitor by TLC or LC-MS).
- Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

- Wash the filtrate with water and brine.
- Dry the organic layer, concentrate, and purify the product by column chromatography.

[Click to download full resolution via product page](#)

Caption: Synthetic diversification via cross-coupling reactions.

Quantitative Data Summary

While extensive quantitative data for derivatives of **3-Amino-2-methoxy-6-picoline** is not readily available in the public domain, data from closely related aminopyridine-based inhibitors can provide valuable benchmarks.

Compound Class	Target	IC ₅₀ / Activity	Reference
Aminopyridines with benzoxazole	c-Met Kinase	Lead compounds with nanomolar activity	--INVALID-LINK--[5]
3-Methoxy-2-aminopyridine derivative	BRAF Kinase	Potent inhibition (specific values not disclosed)	--INVALID-LINK--[6]
2,3,6-Trisubstituted Pyridines	M4 Receptor (PAM)	EC ₅₀ values in the nanomolar range	--INVALID-LINK--[7]

Conclusion and Future Directions

3-Amino-2-methoxy-6-picoline represents a promising and versatile scaffold for the development of novel therapeutics. Its inherent chemical properties and multiple points for synthetic modification make it an attractive starting point for generating libraries of diverse compounds. The primary application explored to date for closely related analogs is in the field of kinase inhibition, where the aminopyridine core can effectively interact with the hinge region of the ATP-binding site. However, the potential for this scaffold to be utilized in the development of modulators for other target classes, such as GPCRs, should not be overlooked.

Future research should focus on the systematic exploration of the chemical space around the **3-Amino-2-methoxy-6-picoline** core. This includes the synthesis and biological evaluation of a wide range of derivatives, with a particular emphasis on addressing potential metabolic liabilities early in the drug discovery process. The generation of comprehensive structure-activity relationship (SAR) data will be crucial for guiding the optimization of lead compounds and ultimately unlocking the full therapeutic potential of this valuable scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Amino-2-methoxy-6-picoline | C7H10N2O | CID 10606805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-AMINO-2-METHOXY-6-PICOLINE - Safety Data Sheet [chemicalbook.com]
- 3. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 4. nbino.com [nbino.com]
- 5. Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]

- 7. Discovery, Optimization, and Biological Characterization of 2,3,6-Trisubstituted Pyridine-Containing M4 Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [benchchem.com](#) [benchchem.com]
- 9. [benchchem.com](#) [benchchem.com]
- To cite this document: BenchChem. [The Versatile Scaffold: 3-Amino-2-methoxy-6-picoline in Modern Medicinal Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b065721#potential-applications-of-3-amino-2-methoxy-6-picoline-in-medicinal-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com